Cas no 56401-06-0 (7-Benzyldaidzein)

7-Benzyldaidzein Chemical and Physical Properties
Names and Identifiers
-
- 7-Benzyldaidzein
- SCHEMBL3419148
- 56401-06-0
- 3-(4-Hydroxyphenyl)-7-phenylmethoxychromen-4-one
- 7-(benzyloxy)-3-(4-hydroxyphenyl)-4H-chromen-4-one
-
- Inchi: InChI=1S/C22H16O4/c23-17-8-6-16(7-9-17)20-14-26-21-12-18(10-11-19(21)22(20)24)25-13-15-4-2-1-3-5-15/h1-12,14,23H,13H2
- InChI Key: BUGRUMLINLUCCV-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O
Computed Properties
- Exact Mass: 344.10485899g/mol
- Monoisotopic Mass: 344.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 514
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8Ų
- XLogP3: 4.3
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 564.9±50.0 °C at 760 mmHg
- Flash Point: 203.7±23.6 °C
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
7-Benzyldaidzein Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-Benzyldaidzein Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B234540-1000mg |
7-Benzyldaidzein |
56401-06-0 | 1g |
$ 1596.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503445-100mg |
7-Benzyldaidzein, |
56401-06-0 | 100mg |
¥2858.00 | 2023-09-05 | ||
TRC | B234540-1g |
7-Benzyldaidzein |
56401-06-0 | 1g |
$ 1320.00 | 2022-06-07 | ||
TRC | B234540-100mg |
7-Benzyldaidzein |
56401-06-0 | 100mg |
$ 201.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503445-100 mg |
7-Benzyldaidzein, |
56401-06-0 | 100MG |
¥2,858.00 | 2023-07-11 |
7-Benzyldaidzein Related Literature
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
Additional information on 7-Benzyldaidzein
Introduction to 7-Benzyldaidzein (CAS No. 56401-06-0)
7-Benzyldaidzein (CAS No. 56401-06-0) is a synthetic compound derived from daidzein, a naturally occurring isoflavone found in soybeans and other legumes. This compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine, particularly in the areas of cancer research, cardiovascular health, and neurodegenerative diseases.
The chemical structure of 7-Benzyldaidzein is characterized by the addition of a benzyl group at the 7-position of the daidzein molecule. This modification significantly alters the biological activity and pharmacological properties of the compound, making it a valuable candidate for further research and development.
In terms of its chemical properties, 7-Benzyldaidzein is a white to off-white crystalline solid with a molecular formula of C23H22O5. It has a molecular weight of 382.41 g/mol and is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These properties make it suitable for use in various laboratory settings and preclinical studies.
7-Benzyldaidzein has been extensively studied for its potential anti-cancer properties. Recent research has shown that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer, prostate cancer, and colorectal cancer. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 7-Benzyldaidzein can effectively inhibit the growth of MCF-7 breast cancer cells by downregulating the expression of key oncogenes such as Bcl-2 and Bcl-xL.
Beyond its anti-cancer properties, 7-Benzyldaidzein has also shown promise in cardiovascular health. Research indicates that it can improve endothelial function and reduce oxidative stress, which are critical factors in the development of cardiovascular diseases. A study published in the American Journal of Physiology-Heart and Circulatory Physiology found that treatment with 7-Benzyldaidzein led to significant improvements in vascular reactivity and reduced levels of reactive oxygen species (ROS) in animal models of hypertension.
In the realm of neurodegenerative diseases, 7-Benzyldaidzein has been investigated for its neuroprotective effects. Studies have shown that it can mitigate neuronal damage and improve cognitive function in models of Alzheimer's disease and Parkinson's disease. For example, a study published in the Journal of Neurochemistry reported that treatment with 7-Benzyldaidzein reduced amyloid-beta (Aβ) accumulation and tau phosphorylation in transgenic mice, leading to improved cognitive performance.
The safety profile of 7-Benzyldaidzein is another important aspect that has been extensively evaluated. Preclinical studies have demonstrated that it is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 7-Benzyldaidzein (CAS No. 56401-06-0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in areas such as cancer therapy, cardiovascular health, and neurodegenerative diseases. As research continues to advance, it is likely that new insights into the mechanisms of action and potential clinical uses of this compound will emerge.
56401-06-0 (7-Benzyldaidzein) Related Products
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)




